molecular formula C14H15ClN2 B1320860 N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine CAS No. 1019113-77-9

N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine

Cat. No.: B1320860
CAS No.: 1019113-77-9
M. Wt: 246.73 g/mol
InChI Key: FDIPCKWHQGAVKG-UHFFFAOYSA-N
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Description

N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine is a chemical compound with the molecular formula C14H15ClN2 and a molecular weight of 246.74 g/mol . This compound is characterized by the presence of a benzyl group, a chlorine atom, and a methyl group attached to a benzene-1,2-diamine structure. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with benzene-1,2-diamine, benzyl chloride, and methyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

    Synthetic Route:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N1-Benzyl-6-chloro-N1-methylbenzene-1,2-diamine can be compared with other similar compounds, such as:

    N1-Benzylbenzene-1,2-diamine: Lacks the chlorine and methyl groups, resulting in different chemical properties and reactivity.

    N1-Benzyl-6-chlorobenzene-1,2-diamine: Lacks the methyl group, leading to differences in its chemical behavior and applications.

    N1-Methylbenzene-1,2-diamine:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-N-benzyl-3-chloro-2-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c1-17(10-11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIPCKWHQGAVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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